3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Isoxazole ring: A 5-membered aromatic ring with oxygen and nitrogen atoms, substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3.
- Benzo[c][1,2,5]thiadiazole ring: A bicyclic system fused with a benzene ring and containing sulfur and nitrogen atoms. This moiety is further modified with three methyl groups and a sulfone (dioxido) group, enhancing its electronic and steric properties.
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry. For instance, thiadiazole derivatives are known for antimicrobial, antitumor, and kinase-inhibitory activities , and isoxazole carboxamides are explored as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-11-9-16-17(25(4)30(27,28)24(16)3)10-15(11)22-20(26)18-12(2)29-23-19(18)13-7-5-6-8-14(13)21/h5-10H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSAMGLACPHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes:
- Chlorophenyl group : Contributes to its lipophilicity and potential receptor interactions.
- Isoxazole ring : Known for various biological activities including antimicrobial and anti-inflammatory effects.
- Thiadiazole moiety : Associated with diverse pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| This compound | 1.28 | Comparable to naproxen (IC50 = 40.1 μM) |
| Naproxen | 40.1 | Reference drug |
The presence of hydroxyl groups in similar compounds has been linked to enhanced COX inhibition, suggesting a potential mechanism for the observed activity.
2. Cytotoxic Effects
In studies examining cytotoxicity against cancer cell lines, this compound has shown promise. For instance:
- It demonstrated selective cytotoxic effects on melanoma cells.
- Flow cytometry analysis indicated that it induces cell cycle arrest at the S phase.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of COX enzymes : This leads to reduced production of pro-inflammatory prostaglandins.
- Cell cycle modulation : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study evaluated the anti-inflammatory effects of related compounds in a carrageenan-induced edema model in rats. The results indicated that the compound's derivatives showed a significant reduction in edema compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs from the literature:
Table 1: Structural and Functional Comparison
Key Comparison Points
Heterocyclic Core Diversity: The target compound employs a rare benzo[c]thiadiazole scaffold, distinguishing it from more common thiazole or thiadiazole derivatives (e.g., –7). The sulfone group in the thiadiazole ring may enhance metabolic stability compared to non-oxidized sulfur analogs . In contrast, thiazolylmethylcarbamates (–7) prioritize carbamate linkers and complex side chains, which may improve membrane permeability but reduce synthetic accessibility.
Pharmacological Potential: Thiadiazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while the target compound’s 2-chlorophenyl and methyl substituents could favor kinase inhibition (similar to ROCK1 inhibitors in ). ROCK1 inhibitors identified via chemical space docking () often rely on planar heterocycles (e.g., pyridines), whereas the target compound’s fused bicyclic system may offer unique binding kinetics.
Synthetic Accessibility: The target compound’s synthesis likely involves sequential cyclization and coupling steps, akin to methods for N-(trichloroethyl)carboxamides (). However, the sulfone group in the thiadiazole ring may require specialized oxidation conditions.
Research Implications and Limitations
- Strengths: The hybrid isoxazole-thiadiazole scaffold offers novelty in drug discovery, particularly for kinase targets where rigid, planar systems are favored. The sulfone group may improve pharmacokinetic properties.
- Gaps: No direct biological data for the target compound are available in the provided evidence. Comparative studies with analogs (e.g., IC50 values, solubility assays) are needed.
- Tools for Characterization : Crystallographic analysis (e.g., SHELX or WinGX ) would clarify its 3D conformation and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
